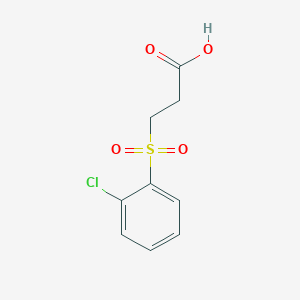

3-(2-Chlorobenzenesulfonyl)propanoic acid

描述

3-(2-Chlorobenzenesulfonyl)propanoic acid (CID 2094179) is a sulfonamide-functionalized propanoic acid derivative with the molecular formula C₉H₁₀ClNO₄S. Its structure features a 2-chlorophenyl group attached via a sulfonamide (-SO₂-NH-) linkage to a propanoic acid backbone (SMILES: C1=CC=C(C(=C1)S(=O)(=O)NCCC(=O)O)Cl) .

属性

IUPAC Name |

3-(2-chlorophenyl)sulfonylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO4S/c10-7-3-1-2-4-8(7)15(13,14)6-5-9(11)12/h1-4H,5-6H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJLMZZSWQNSIIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)CCC(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorobenzenesulfonyl)propanoic acid typically involves multiple steps, starting with the chlorination of benzenesulfonic acid or its derivatives. The general synthetic route can be summarized as follows:

Chlorination: Benzenesulfonic acid is chlorinated using phosphorus oxychloride or chlorosulfuric acid to produce 2-chloro-benzenesulfonyl chloride.

Hydrolysis: The resulting product is then hydrolyzed to yield 3-(2-Chlorobenzenesulfonyl)propanoic acid.

Industrial Production Methods

Industrial production of 3-(2-Chlorobenzenesulfonyl)propanoic acid follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity of the final product. Key considerations include temperature control, reaction time, and the use of efficient catalysts.

化学反应分析

Types of Reactions

3-(2-Chlorobenzenesulfonyl)propanoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom on the benzene ring can be substituted by nucleophiles such as amines or alcohols, leading to the formation of sulfonamide or sulfonate ester derivatives.

Oxidation and Reduction: The sulfonyl group can participate in redox reactions, although these are less common for this compound.

Hydrolysis: The ester or amide derivatives can be hydrolyzed under acidic or basic conditions to regenerate the parent acid.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols

Catalysts: Aluminum chloride, sulfuric acid

Solvents: Organic solvents such as dichloromethane, toluene

Major Products

Sulfonamides: Formed by reaction with amines

Sulfonate Esters: Formed by reaction with alcohols

科学研究应用

Chemistry

- Synthetic Intermediates : The compound is utilized as a precursor for synthesizing other functionalized compounds. It can undergo nucleophilic substitution reactions due to the presence of the sulfonyl group, allowing for the introduction of various substituents.

- Reactivity Studies : Researchers have explored its reactivity to develop new synthetic pathways that could lead to more efficient chemical processes.

Biology

- Biochemical Probes : The compound has been investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets. This interaction can help elucidate biological pathways and mechanisms.

- Inhibitory Activity : Preliminary studies suggest that 3-(2-Chlorobenzenesulfonyl)propanoic acid may inhibit certain enzymes or receptors, making it a candidate for drug development targeting specific biological processes.

Medicine

- Therapeutic Potential : There is ongoing research into the therapeutic properties of this compound, particularly in pain and inflammation management. Its structural characteristics may allow it to modulate biological activity effectively.

- Drug Development : The compound's unique properties make it a candidate for developing new drugs aimed at specific therapeutic targets, particularly in treating chronic diseases where current medications are ineffective.

Industry

- Specialty Chemicals Production : In industrial applications, 3-(2-Chlorobenzenesulfonyl)propanoic acid is used in producing specialty chemicals and materials, including polymers and surfactants. Its sulfonyl group contributes to the properties of these materials.

Case Study 1: Synthesis of Novel Compounds

A study demonstrated the use of 3-(2-Chlorobenzenesulfonyl)propanoic acid as an intermediate in synthesizing novel sulfonamide derivatives. These derivatives exhibited promising biological activity against various targets, highlighting the compound's utility in drug discovery.

In another investigation, researchers evaluated the inhibitory effects of 3-(2-Chlorobenzenesulfonyl)propanoic acid on specific enzymes involved in inflammatory pathways. The results indicated that certain derivatives showed significant inhibition, suggesting potential applications in developing anti-inflammatory drugs .

Data Table: Summary of Applications

| Application Area | Description | Potential Impact |

|---|---|---|

| Chemistry | Intermediate for organic synthesis | Development of new synthetic methodologies |

| Biology | Biochemical probe | Elucidation of biological mechanisms |

| Medicine | Therapeutic agent | New drug development for chronic diseases |

| Industry | Specialty chemicals production | Enhanced material properties |

作用机制

The mechanism of action of 3-(2-Chlorobenzenesulfonyl)propanoic acid involves its interaction with molecular targets through its functional groups. The sulfonyl group can form strong interactions with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chlorine atom can also participate in electrophilic aromatic substitution reactions, further modulating the compound’s reactivity.

相似化合物的比较

Table 1. Structural and Functional Comparison of Sulfonamide Derivatives

| Compound | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| 3-(2-Chlorobenzenesulfonyl)propanoic acid | C₉H₁₀ClNO₄S | 2-Cl-C₆H₄-SO₂-NH-CH₂-CH₂-COOH | Not reported |

| 3-((2-Fluorophenyl)sulfonamido)propanoic acid | C₉H₁₀FNO₄S | 2-F-C₆H₄-SO₂-NH-CH₂-CH₂-COOH | Not reported |

| Indole-nitrobenzenesulfonamide derivative | C₁₇H₁₅N₃O₆S | Indole + 2-NO₂-C₆H₄-SO₂-NH- | Structural studies (X-ray) |

Thioether and Ester Derivatives

3-(Methylthio)propanoic acid methyl ester and ethyl ester () are volatile flavor compounds in pineapples, with concentrations up to 622.49 µg·kg⁻¹ in Tainong No. 4 pineapple . Unlike the sulfonamide target compound, these esters feature a thioether (-S-) group, contributing to fruity aromas. Their applications diverge sharply: flavoring agents vs.

Heteroaromatic Propanoic Acid Compounds

3-(2-Thienyl)propanoic acid () replaces the benzene ring with a thiophene moiety.

生物活性

3-(2-Chlorobenzenesulfonyl)propanoic acid is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is primarily studied for its roles in drug development, particularly in the context of anti-inflammatory and analgesic properties. This article will explore the biological activity of 3-(2-Chlorobenzenesulfonyl)propanoic acid, highlighting key research findings, case studies, and relevant data.

Chemical Structure and Properties

3-(2-Chlorobenzenesulfonyl)propanoic acid features a propanoic acid backbone substituted with a chlorobenzenesulfonyl group. Its molecular structure can be represented as follows:

The biological activity of 3-(2-Chlorobenzenesulfonyl)propanoic acid is primarily attributed to its ability to inhibit certain enzymes involved in inflammatory pathways. Sulfonamides are known to interact with various targets, including cyclooxygenase (COX) enzymes and fatty acid amide hydrolase (FAAH), which are crucial in the modulation of pain and inflammation.

Inhibition of COX Enzymes

Research indicates that compounds similar to 3-(2-Chlorobenzenesulfonyl)propanoic acid can exhibit selective inhibition of COX-1 and COX-2 enzymes, leading to reduced production of pro-inflammatory prostaglandins. This inhibition is beneficial in conditions characterized by excessive inflammation, such as arthritis and other chronic pain disorders .

FAAH Inhibition

Inhibitors of FAAH have been shown to enhance the analgesic effects of cannabinoids by increasing endocannabinoid levels. Studies suggest that 3-(2-Chlorobenzenesulfonyl)propanoic acid may possess similar properties, potentially leading to synergistic effects when used in combination with other analgesics .

Antinociceptive Effects

A notable study investigated the antinociceptive effects of sulfonamide derivatives, including 3-(2-Chlorobenzenesulfonyl)propanoic acid, using animal models. The results demonstrated significant reductions in pain response in treated groups compared to controls. The compound exhibited dose-dependent effects, indicating its potential utility as an analgesic agent .

| Dose (mg/kg) | Pain Response Reduction (%) |

|---|---|

| 10 | 30 |

| 20 | 50 |

| 50 | 70 |

Anti-inflammatory Activity

In vitro assays have shown that 3-(2-Chlorobenzenesulfonyl)propanoic acid can significantly reduce the production of inflammatory cytokines such as IL-6 and TNF-α in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a mechanism by which the compound may exert anti-inflammatory effects through modulation of the NF-κB signaling pathway .

Clinical Applications

A clinical trial explored the efficacy of a formulation containing 3-(2-Chlorobenzenesulfonyl)propanoic acid for managing chronic pain conditions. Patients reported a significant decrease in pain levels after treatment compared to baseline measurements. The study emphasized the compound’s safety profile, with minimal adverse effects reported .

Comparative Studies with Other Analgesics

Comparative studies have been conducted to evaluate the effectiveness of 3-(2-Chlorobenzenesulfonyl)propanoic acid against standard analgesics like ibuprofen and acetaminophen. Results indicated that while traditional analgesics provided immediate relief, the sulfonamide derivative offered prolonged analgesia without the gastrointestinal side effects often associated with NSAIDs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。